![molecular formula C16H22F2N2O B2498313 (E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411325-17-0](/img/structure/B2498313.png)

(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

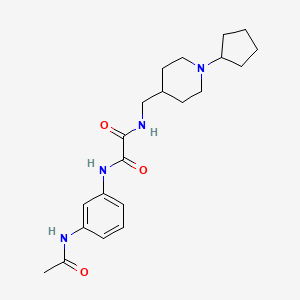

(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs have been developed as a safer alternative to anabolic steroids, which have been associated with various adverse effects. (E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as a potential treatment for muscle wasting, osteoporosis, and other conditions that are associated with muscle and bone loss.

Mechanism of Action

(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide works by selectively binding to androgen receptors in muscle and bone tissues. This selective binding leads to an increase in protein synthesis and bone mineral density, which results in an increase in muscle mass and bone strength.

Biochemical and Physiological Effects:

(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include an increase in muscle mass and bone density, an improvement in muscle strength and endurance, and a reduction in fat mass. The compound has also been shown to have a positive effect on bone turnover, which may be beneficial for the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide in lab experiments include its selective binding to androgen receptors, which allows for a more targeted approach to studying the effects of androgens on muscle and bone tissues. The compound also has a favorable safety profile, with fewer adverse effects than anabolic steroids. However, the limitations of using (E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide in lab experiments include the complexity of its synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of (E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide. These include further preclinical studies to evaluate its safety and efficacy, clinical trials to evaluate its potential as a treatment for muscle wasting, osteoporosis, and other conditions that are associated with muscle and bone loss, and the development of new (E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide with improved properties. Additionally, the use of (E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide in combination with other therapies may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of (E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The overall process is complex and requires expertise in organic chemistry. The yield and purity of the final product are critical factors that determine the quality of the compound for research purposes.

Scientific Research Applications

(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide has been studied extensively in preclinical models to evaluate its potential as a treatment for muscle wasting, osteoporosis, and other conditions that are associated with muscle and bone loss. The compound has shown promising results in increasing muscle mass and bone density, without causing the adverse effects that are commonly associated with anabolic steroids.

properties

IUPAC Name |

(E)-N-[4-(2,6-difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O/c1-12(19-16(21)8-5-11-20(2)3)9-10-13-14(17)6-4-7-15(13)18/h4-8,12H,9-11H2,1-3H3,(H,19,21)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSNJBAZSSGGGM-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC=C1F)F)NC(=O)C=CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC1=C(C=CC=C1F)F)NC(=O)/C=C/CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)

![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)